![molecular formula C15H24N2O4S B2444735 N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide CAS No. 899967-37-4](/img/structure/B2444735.png)
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide, also known as BMS-986205, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promising results in preclinical studies and is being investigated as a potential treatment for various autoimmune diseases and cancer.
作用机制
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide works by selectively inhibiting the activity of TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide blocks the downstream signaling of these cytokines, leading to a decrease in the production of pro-inflammatory mediators and a reduction in inflammation.
Biochemical and Physiological Effects
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these studies, N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, decrease infiltration of inflammatory cells, and inhibit the activation of immune cells. N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has also been shown to have anti-tumor effects by inhibiting the growth and metastasis of various types of cancer cells.
实验室实验的优点和局限性
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has several advantages for laboratory experiments, including its high potency and selectivity for TYK2, which makes it a valuable tool for studying the role of TYK2 in various biological processes. However, N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
There are several future directions for research on N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide, including investigating its potential as a treatment for various autoimmune diseases and cancer in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and anti-tumor effects, as well as its potential for combination therapy with other drugs. Finally, the development of more potent and selective TYK2 inhibitors based on the structure of N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide could lead to the discovery of new drugs for the treatment of autoimmune diseases and cancer.
合成方法
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-methoxybenzoyl chloride, which is then reacted with butyl methyl sulfonamide to form N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide. The final product is then purified through column chromatography to obtain a high-purity compound suitable for further studies.
科学研究应用
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has shown potent anti-inflammatory effects by inhibiting the activity of TYK2, which plays a key role in the signaling pathways of several pro-inflammatory cytokines. N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide has also shown promising results in preclinical models of cancer, where it has been shown to inhibit tumor growth and metastasis.
属性
IUPAC Name |
N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-11-17(2)22(19,20)12-10-16-15(18)13-6-8-14(21-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYPCCIYMCKNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。